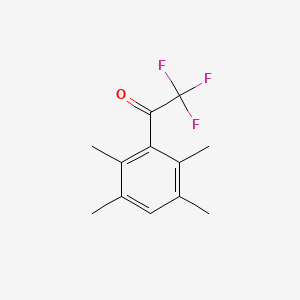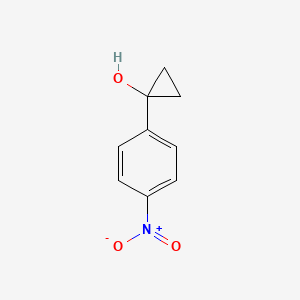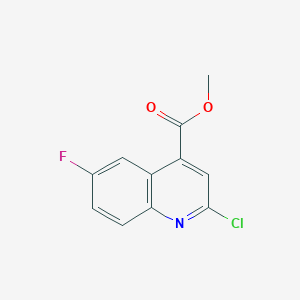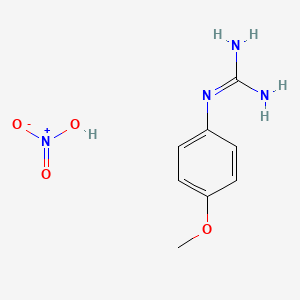
N-(4-methoxyphenyl)guanidine nitrate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of guanidines, including “N-(4-methoxyphenyl)guanidine nitrate”, often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . One approach towards N, N ′-disubstituted guanidines involves a sequential one-pot method from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Chemical Reactions Analysis
The chemical reactions involving guanidines are diverse. The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides . Guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- N-(4-methoxyphenyl)guanidine nitrate has been utilized in the synthesis of complex chemical structures. For instance, it was used in the preparation of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine, demonstrating its role in the formation of molecules with potential pharmaceutical applications (Jian et al., 2007).
Copper-Catalyzed Reactions
- In organic chemistry, this compound is employed in copper-catalyzed reactions. For example, it's used in the formation of N,N'-disubstituted guanidines, potentially for therapeutic applications for conditions like stroke (Cortes-Salva et al., 2010).
Coordination Chemistry
- The compound plays a significant role in coordination chemistry, specifically in the study of nickel(II) nitrate with guanidines. This research contributes to our understanding of complex ion formations, which is essential in materials science and catalysis (Glasovac et al., 2010).
Synthesis and Reactivity in Organometallics
- This compound is instrumental in the synthesis and characterization of novel organometallic compounds. Its reactivity is explored in the context of creating new chemical entities with potential applications in catalysis and materials science (Elorriaga et al., 2012).
Enhancement of Solar Cell Efficiency
- In the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs), this compound has been investigated as an additive to improve power conversion efficiency. This illustrates its potential application in enhancing the performance of solar energy technologies (Nath et al., 2016).
Thermal Decomposition Studies
- The compound has been studied for its thermal decomposition properties, particularly in the context of gas-generating agents. This research is crucial for understanding its behavior in high-temperature environments, which can have applications in materials science and safety engineering (Mei et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Guanidines, in general, are known to play key roles in various biological functions . They are a privileged structure in many natural products, biochemical processes, and pharmaceuticals .
Mode of Action
Guanidines are known to interact with their targets through hydrogen bonds due to their planarity and high basicity . This can often determine the conformation of substituted guanidinium species as well as their interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Biochemical Pathways
Guanidines are known to serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Result of Action
Some guanidines have been found to have biological applications as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Analyse Biochimique
Biochemical Properties
N-(4-methoxyphenyl)guanidine nitrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with guanidine-specific enzymes, which facilitate the conversion of guanidine compounds into other biologically active molecules . These interactions are primarily based on the ability of this compound to form hydrogen bonds and electrostatic interactions with the active sites of these enzymes . Additionally, it can act as a substrate or inhibitor in enzymatic reactions, influencing the overall biochemical pathways in which it is involved.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the regulation of cell growth and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites and energy production within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors such as light and heat . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. High doses of this compound can lead to toxicity, affecting vital organs and systems in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of key metabolites within the cell. For instance, this compound can be metabolized by guanidine-specific enzymes, leading to the production of biologically active compounds that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. This compound can be transported across cell membranes by active transport mechanisms, ensuring its availability at the sites of biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in specific subcellular regions can enhance its interactions with target biomolecules, thereby modulating its biochemical effects .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)guanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.HNO3/c1-12-7-4-2-6(3-5-7)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCVXPUUCPPIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



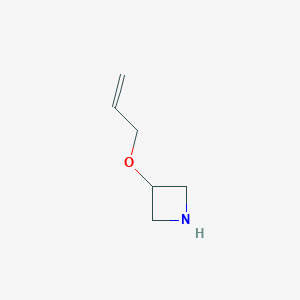

![3-[(4-Isopropylbenzyl)oxy]azetidine](/img/structure/B1392434.png)
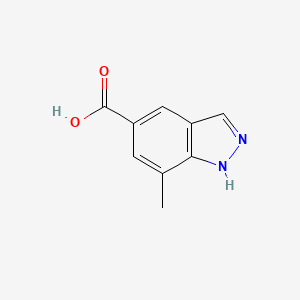
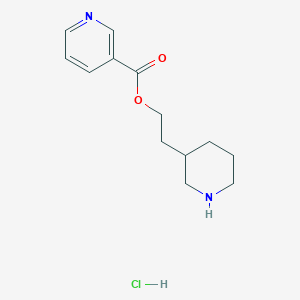
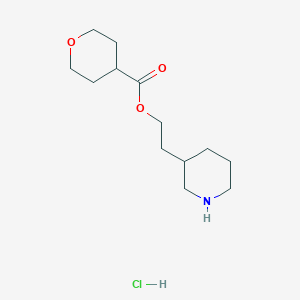
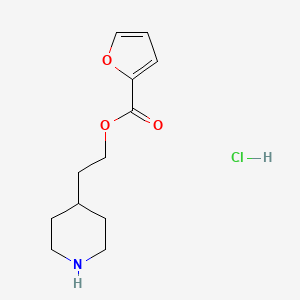
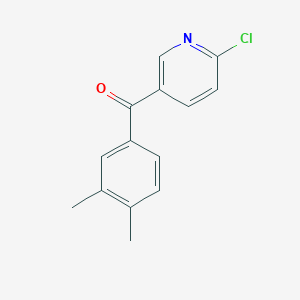
![6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid](/img/structure/B1392444.png)
